1-(Bromomethyl)-2-iodo-4-nitrobenzene
Description
1-(Bromomethyl)-2-iodo-4-nitrobenzene is a halogenated aromatic compound characterized by a bromomethyl (-CH₂Br) group at position 1, an iodine atom at position 2, and a nitro (-NO₂) group at position 4 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or agrochemicals. Its synthesis typically involves bromination of pre-substituted benzene derivatives, as exemplified by the use of N-bromosuccinimide (NBS) and dibenzoyl peroxide in a halogenated solvent .
Properties
IUPAC Name |
1-(bromomethyl)-2-iodo-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDIBWHUNXCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299364 | |
| Record name | 1-(bromomethyl)-2-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89642-21-7 | |
| Record name | 89642-21-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(bromomethyl)-2-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-iodo-4-nitrobenzene can be synthesized through a multi-step process involving the bromination, iodination, and nitration of benzene derivatives. One common method involves the bromination of 2-iodo-4-nitrotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and iodination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction parameters and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides such as sodium borohydride.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
- Substituted benzene derivatives with various functional groups depending on the nucleophile used.
- Amino-substituted benzene derivatives from the reduction of the nitro group.
- Biaryl compounds from cross-coupling reactions.
Scientific Research Applications
1-(Bromomethyl)-2-iodo-4-nitrobenzene has diverse applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: Utilized in the development of molecular probes and bio-conjugation techniques for studying biological systems.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-iodo-4-nitrobenzene in various reactions involves the activation of its functional groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. The iodine atom facilitates cross-coupling reactions by forming a reactive intermediate with palladium catalysts.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The presence of iodine (a heavy halogen) at position 2 in the target compound enhances polarizability, facilitating nucleophilic aromatic substitution (SNAr) compared to lighter halogens like chlorine .
- Steric Hindrance : The bromomethyl group at position 1 introduces steric bulk, which may slow down reactions at the adjacent iodine site compared to less substituted analogs like 4-bromo-2-iodo-1-nitrobenzene .
- Reactivity : The nitro group at position 4 strongly deactivates the ring, directing electrophilic attacks to meta positions, whereas compounds with electron-donating groups (e.g., -OCH₃ in 1-bromo-2-(2-methoxyethyl)-4-nitrobenzene) exhibit altered regioselectivity .
Challenges and Limitations
Biological Activity
1-(Bromomethyl)-2-iodo-4-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula CHBrINO, features both bromine and iodine substituents on the aromatic ring, which may influence its reactivity and interactions with biological systems.
The structure of this compound can be represented as follows:
This compound is characterized by the presence of a bromomethyl group (-CHBr), an iodo group (-I), and a nitro group (-NO) attached to the benzene ring. These functional groups are known to impart various chemical reactivities, making the compound a subject of interest in medicinal chemistry.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological activity.
- Electrophilic Aromatic Substitution : The nitro group can enhance electrophilicity, facilitating further reactions with nucleophiles in biological systems.
- Hydrogen Bonding : The presence of the nitro group allows for potential hydrogen bonding interactions with biological macromolecules, influencing binding affinity and specificity.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that halogenated compounds often exhibit antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains. While specific data for this compound is limited, its structural analogs have been reported to inhibit bacterial growth effectively.
Anticancer Potential
The compound's ability to interact with cellular targets suggests potential anticancer properties. Compounds containing nitro groups are often investigated for their cytotoxic effects on cancer cells. Preliminary studies indicate that derivatives of halogenated nitrobenzenes can induce apoptosis in cancer cell lines.
Case Studies
- Study on Antiviral Activity : A study focusing on structurally similar compounds revealed that certain nitro-substituted benzenes exhibited inhibitory effects on viral replication. Although direct data on this compound is lacking, this suggests a pathway for further investigation into its antiviral properties .
- Toxicological Assessment : Toxicological studies are crucial for understanding the safety profile of halogenated compounds. Reports indicate that exposure to similar compounds can lead to adverse effects, including skin irritation and systemic toxicity at high concentrations .
Research Findings Summary
Q & A
Q. Advanced Research Focus :
- X-ray crystallography : Use SHELXL for refinement, especially for resolving disorder in bromomethyl groups (common due to rotational flexibility). Example: Apply TWINABS for handling twinned crystals, as seen in halogenated aromatic systems .
- Multinuclear NMR : C NMR distinguishes iodine’s heavy atom effect (upfield shifts for adjacent carbons) vs. bromine’s electronegativity. H-N HMBC can confirm nitro group positioning .
- Mass spectrometry : High-resolution ESI-MS with isotopic pattern analysis (e.g., Br/Br and I signatures) validates molecular integrity .
How are conflicting crystallographic data addressed during refinement?
Advanced Research Focus :
Discrepancies in bond lengths/angles may arise from thermal motion or disorder:
- Disorder modeling : Split bromomethyl positions using PART instructions in SHELXL. Refine occupancy ratios (e.g., 50:50 for symmetric disorder) .
- Validation tools : Check R-factor convergence (target < 5%) and ADDSYM in PLATON to detect missed symmetry .
- Benchmarking : Compare against similar structures (e.g., 4-nitro-2-iodobenzene derivatives) in the Cambridge Structural Database .
What safety protocols mitigate risks during handling and waste disposal?
Q. Basic Research Focus :
- PPE : Nitrile gloves (≥0.11 mm thickness) and splash goggles; avoid latex due to permeability to halogenated solvents .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during reactions involving nitro group decomposition (risk of NOx release) .
- Waste neutralization : Quench bromomethyl residues with NaHCO₃ (1:1 v/v) before disposal. Iodo-containing waste requires separate collection for halogen recovery .
What computational methods predict reactivity in cross-coupling reactions?
Q. Advanced Research Focus :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess leaving group tendencies. Iodine (lower C-I bond dissociation energy ~234 kJ/mol) is more reactive than bromine in Suzuki-Miyaura couplings .
- Solvent effects : COSMO-RS simulations predict solubility in DMF or THF, critical for catalytic efficiency.
- Mechanistic studies : Use NBO analysis to evaluate charge distribution at the bromomethyl carbon, influencing SN2 vs. radical pathways .
How does the nitro group influence electronic properties in spectroscopic studies?
Q. Basic Research Focus :
- UV-Vis : Nitro groups induce strong absorbance near 270 nm (π→π* transitions), with bathochromic shifts in polar solvents.
- IR spectroscopy : Asymmetric NO₂ stretching at ~1520 cm⁻¹ and symmetric at ~1350 cm⁻¹ confirm nitro orientation .
- Electrochemical analysis : Cyclic voltammetry in acetonitrile reveals nitro reduction peaks at -0.8 V to -1.2 V (vs. Ag/AgCl), useful for redox-active applications .
What strategies optimize recrystallization for high-purity yields?
Q. Basic Research Focus :
- Solvent selection : Use mixed solvents (e.g., CH₂Cl₂/hexane) to leverage differential solubility of nitro vs. halogenated groups.
- Gradient cooling : Slow cooling (1°C/min) minimizes inclusion of solvent molecules, as observed in analogous bromo-nitrobenzene crystals .
- Purity assessment : Melting point analysis (compare to literature) and HPLC with PDA detection (≥95% area threshold) .
How are competing reaction pathways analyzed in mechanistic studies?
Q. Advanced Research Focus :
- Isotopic labeling : Introduce O in the nitro group to track its participation in hydrolysis or reduction via GC-MS.
- Kinetic profiling : Use stopped-flow NMR to monitor intermediates in real-time (e.g., iodine displacement vs. bromomethyl reactivity) .
- Trapping experiments : Add TEMPO to quench radical pathways, isolating ionic intermediates for characterization .
What crystallographic software tools are recommended for structural analysis?
Q. Advanced Research Focus :
- SHELX suite : SHELXD for phase problem resolution via dual-space methods; SHELXL for refinement with restraints for flexible groups .
- ORTEP-3 : Generate publication-quality thermal ellipsoid plots; adjust displacement parameters (Uₑq) for halogens using GUI tools .
- Mercury CSD : Visualize π-stacking interactions (common in nitro-aromatics) and halogen bonding (C-I⋯O nitro distances ~3.3 Å) .
How do steric and electronic effects dictate regioselectivity in further functionalization?
Q. Advanced Research Focus :
- Steric maps : Generate using MOE software to identify accessible positions (e.g., position 5 for electrophilic attack, hindered by bromomethyl at 1).
- Hammett analysis : σₚ values (Nitro: +0.82; Br: +0.23) predict meta/para-directing effects in electrophilic substitutions.
- Cross-coupling screening : Test Buchwald-Hartwig conditions for amination (favors iodine displacement) vs. Heck reactions (requires dehalogenation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
